1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the reaction of a benzene derivative with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out at room temperature and then heated to 45°C for 20 hours . The crude product is purified by vacuum distillation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
- 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene
Comparison: 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both a fluorine atom and a trifluoromethylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack one or both of these groups .
Biological Activity
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene is a synthetic organic compound with the molecular formula C10H9ClF4S and a molecular weight of 272.69 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in herbicide development and interaction with specific biological targets.
- CAS Number : 1805704-16-8
- Molecular Structure : The compound features a benzene ring substituted with a chloropropyl group, a fluorine atom, and a trifluoromethylthio group, contributing to its unique chemical reactivity.
Herbicidal Activity
Recent studies have explored the herbicidal potential of compounds structurally similar to this compound. For instance, research on phytoene desaturase (PDS) inhibitors indicates that compounds with trifluoromethylthio groups can exhibit significant herbicidal activity against various weed species. In particular, the structure-based virtual screening approach has led to the identification of new herbicides that may share mechanisms with our compound of interest .
The biological activity of this compound is hypothesized to involve interactions with molecular targets within plant systems. The trifluoromethylthio group may enhance lipophilicity, facilitating membrane penetration and interaction with enzyme systems critical for plant growth regulation. This interaction could potentially disrupt normal physiological processes, leading to herbicidal effects.
Case Studies
Comparative Analysis
A comparison of similar compounds reveals varying degrees of biological activity based on structural differences. The following table summarizes key properties and activities:
Compound Name | CAS Number | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | 1805704-16-8 | 272.69 g/mol | Potential herbicide; interacts with PDS |
1b (PDS inhibitor) | Not specified | Not specified | Broader spectrum herbicidal activity at 375-750 g/ha |
Properties
Molecular Formula |
C10H9ClF4S |
---|---|
Molecular Weight |
272.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-fluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |
InChI Key |
FSPLREOBYGGEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)SC(F)(F)F)CCCCl |
Origin of Product |
United States |
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